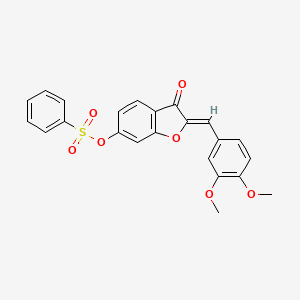
(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an organic molecule with several functional groups. It contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings. The molecule also has a benzenesulfonate group, which is a common leaving group in organic synthesis. Additionally, the presence of the dimethoxybenzylidene group suggests that this compound might have been synthesized through a condensation reaction .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of conjugated pi bonds. The benzofuran and benzenesulfonate moieties are aromatic, contributing to the compound’s stability .Chemical Reactions Analysis
The compound might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The benzenesulfonate group could act as a leaving group in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of aromatic rings and polar functional groups suggests that it might have moderate to high water solubility. The compound is likely to have a relatively high boiling point due to the presence of multiple ring structures .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
- Zinc Phthalocyanine Derivatives for Photodynamic Therapy : A study by Pişkin, Canpolat, and Öztürk (2020) described the synthesis of new zinc phthalocyanine derivatives with significant potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Characterization of Novel Compounds
Synthesis of Nitrogen Heterocycles : Barili et al. (1981) reported on the synthesis of (Z)-3-(3,4-dimethoxybenzylidene)phthalimidin-2-ylacetic acids, contributing to the knowledge of nitrogen heterocycles, an important area in medicinal chemistry (Barili, Fiaschi, Napolitano, Pistelli, Scartoni, & Marsili, 1981).
Characterization of Ethyl Benzodioxophosphol-Oxothiazolidin-Thiophene Carboxylates : Spoorthy et al. (2021) synthesized and characterized ethyl benzodioxophosphol-oxothiazolidin-thiophene carboxylates, providing insights into the structural aspects of these compounds (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Antimicrobial and Anticancer Properties
Antimicrobial and Cytotoxic Activities : Research by Ong, Hwang, and Chern (1988) found that certain isomers of dimethoxybenzylidene derivatives exhibit antimicrobial and potent cytotoxic activities, which could be relevant in the development of new therapeutic agents (Ong, Hwang, & Chern, 1988).
Schiff Bases Derived from Sulfa Drugs : A study by Alyar et al. (2018) synthesized new Schiff bases derived from sulfa drugs, which showed promising antimicrobial activities and enzyme inhibition effects, potentially useful in drug development (Alyar, Şen, Alyar, Adem, Kalkancı, & Özdemir, 2018).
Bioactivity of Phenyl-3a,4-Dihydro-3H-Indeno Pyrazolyl Benzenesulfonamides : Gul et al. (2016) synthesized new benzenesulfonamide derivatives and tested their cytotoxic and antimicrobial activities, contributing to the search for new anticancer and antibacterial agents (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).
Wirkmechanismus
Zukünftige Richtungen
The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential therapeutic uses. Alternatively, if it has unique chemical properties, it could be explored for use in material science or other fields .
Eigenschaften
IUPAC Name |
[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O7S/c1-27-19-11-8-15(12-21(19)28-2)13-22-23(24)18-10-9-16(14-20(18)29-22)30-31(25,26)17-6-4-3-5-7-17/h3-14H,1-2H3/b22-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBCGFWIJYVHOD-XKZIYDEJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide](/img/structure/B2401013.png)
![6-Amino-3-methyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2401014.png)

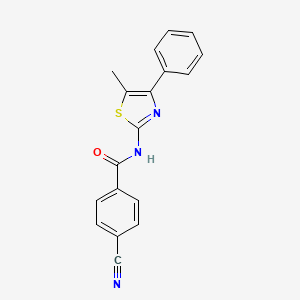
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2401021.png)
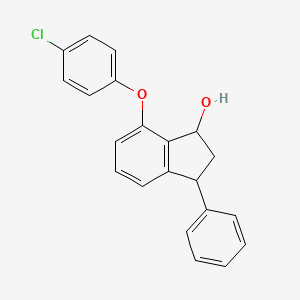
![3-chloro-N'-{[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzohydrazide](/img/structure/B2401027.png)
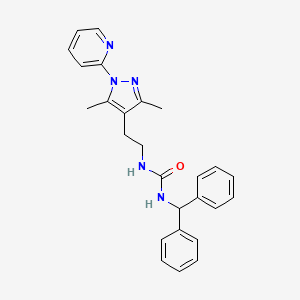
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2401029.png)
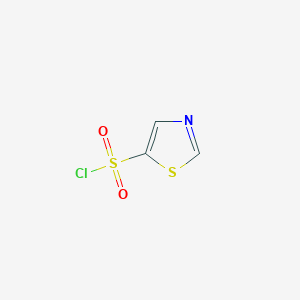
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2401031.png)
![3-Ethyl-N-[[(2S)-pyrrolidin-2-yl]methyl]aniline;dihydrochloride](/img/structure/B2401032.png)
